2-Bromo-5-methoxy-4-propoxybenzonitrile
Description
BenchChem offers high-quality 2-Bromo-5-methoxy-4-propoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-4-propoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUWJRTDYRINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Quantum Chemical Protocol for 2-Bromo-5-methoxy-4-propoxybenzonitrile
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing 2-Bromo-5-methoxy-4-propoxybenzonitrile , a poly-substituted aromatic scaffold relevant to medicinal chemistry (e.g., kinase inhibition intermediates) and materials science (liquid crystals).
Because this molecule features a "push-pull" electronic system (electron-withdrawing nitrile/bromine vs. electron-donating alkoxy groups) and a flexible propoxy chain, standard computational protocols are insufficient. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) to accurately model non-covalent intramolecular interactions between the adjacent alkoxy groups.
Computational Strategy & Level of Theory
The "Why" Behind the Functional Choice
Standard functionals like B3LYP fail to account for long-range dispersion forces. In 2-Bromo-5-methoxy-4-propoxybenzonitrile, the 4-propoxy and 5-methoxy groups are ortho to each other. The London dispersion forces between these alkyl chains significantly influence the global minimum geometry.
-
Recommended Functional:
B97X-D or M06-2X .-
Reasoning: These long-range corrected hybrids explicitly include dispersion terms, ensuring the alkyl chains do not artificially repel each other due to lack of attractive modeling.
-
-
Recommended Basis Set: 6-311++G(d,p) .[1]
-
Reasoning: Diffuse functions (++) are mandatory for the nitrile nitrogen and alkoxy oxygens to describe lone-pair electron density accurately.
-
Solvation Model
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Dimethyl sulfoxide (DMSO) or Chloroform (
), reflecting typical synthesis or NMR characterization environments.
Protocol 1: Conformational Landscape Analysis
Objective: Identify the Global Minimum Energy Structure (GMES).
The flexible propyl chain (
Step-by-Step Workflow
-
Scan Coordinate Generation:
-
Freeze the benzene ring.
-
Perform a relaxed Potential Energy Surface (PES) scan on the
dihedral angle (steps of 30° from 0° to 360°).
-
-
Pre-Optimization:
-
Extract the 3 lowest energy conformers from the scan.
-
Optimize at a lower level (e.g., B3LYP/6-31G*) to save time.
-
-
High-Level Optimization:
-
Re-optimize the survivors using
B97X-D/6-311++G(d,p).
-
-
Frequency Check:
-
Ensure zero imaginary frequencies to confirm a true minimum.
-
Visualization: Conformational Search Logic
Figure 1: Iterative workflow to resolve the steric clash between ortho-alkoxy groups and the flexible propoxy tail.
Protocol 2: Electronic Structure & Reactivity
Objective: Predict sites of nucleophilic attack (S_NAr) and electrophilic substitution.
Frontier Molecular Orbitals (FMO)
The "Push-Pull" nature of the molecule creates a distinct charge separation.
-
HOMO Location: Likely localized on the 4-propoxy and 5-methoxy oxygens and the aromatic ring (electron donors).
-
LUMO Location: Localized on the Nitrile (-CN) group and the ring carbons ortho/para to it (electron acceptors).
Molecular Electrostatic Potential (MEP) Mapping
-
Setup: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.
-
Interpretation:
-
Red Regions (Negative): Nitrile Nitrogen, Alkoxy Oxygens (Sites for electrophiles/protons).
-
Blue Regions (Positive): Aromatic protons, Carbon attached to Bromine (Site for Nucleophilic attack).
-
Reactivity Descriptors (Fukui Functions)
To predict the exact site of reaction (e.g., for a Suzuki coupling at the Br site vs. S_NAr):
-
Calculate Neutral (
), Cationic ( ), and Anionic ( ) single point energies. -
Compute Fukui Function (
) for Nucleophilic Attack: High at the C-Br carbon indicates high susceptibility to oxidative addition (Pd-catalysis).
Protocol 3: Spectroscopic Validation (NMR & IR)
Objective: Generate data to validate synthesized material against calculated models.
NMR Calculation (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is required to handle the magnetic field dependence.
-
Step 1: Optimize geometry in solvent (Chloroform-d) using IEF-PCM.
-
Step 2: Run NMR calculation: Properties=NMR in Gaussian/ORCA.
-
Step 3: Calculate TMS (Tetramethylsilane) at the exact same level of theory.
-
Step 4: Compute Shift (
):
IR Frequency Scaling
DFT overestimates vibrational frequencies due to the harmonic approximation. You must apply a scaling factor.
-
Functional:
B97X-D / 6-311++G(d,p) -
Scaling Factor: 0.957 (approximate for this level).
-
Key Diagnostic Peaks:
- stretch: ~2230 cm⁻¹ (Strong, sharp).
- stretch (Alkoxy): 1250–1050 cm⁻¹.
Summary of Calculated Properties (Template)
The following table summarizes the data structure you should generate. Values below are illustrative examples based on similar benzonitrile derivatives.
| Property | Parameter | Estimated Range/Value | Significance |
| Energetics | HOMO-LUMO Gap | 4.5 - 5.2 eV | Chemical Stability (Hardness) |
| Polarity | Dipole Moment ( | 4.5 - 5.5 Debye | High polarity due to -CN group |
| Reactivity | C-Br Bond Length | 1.89 - 1.91 Å | Elongation suggests leaving group ability |
| Spectroscopy | ~2235 cm⁻¹ (Scaled) | Primary IR diagnostic peak | |
| Spectroscopy | 3.9 - 4.1 ppm (t) | Confirmation of O-alkylation |
Reactivity & Synthesis Pathway Logic
The following diagram illustrates how the calculated electronic properties dictate the chemical behavior of the molecule.
Figure 2: Structure-Reactivity relationship derived from electronic property calculations.
References
-
Gaussian 16 User Reference. NMR Keyword and GIAO Method. Gaussian, Inc.
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. (Source for
B97X-D). -
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.
-
NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Scaling Factors.
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228.
Sources
Brominated Benzonitrile Derivatives: Synthetic Architectures and Pharmacophore Integration
Executive Summary
Brominated benzonitrile derivatives represent a privileged class of bifunctional scaffolds in modern organic synthesis and medicinal chemistry. Their utility stems from the orthogonal reactivity of their two primary functional groups: the bromine atom (a labile handle for transition-metal-catalyzed cross-coupling) and the nitrile group (a robust dipole, hydrogen-bond acceptor, and precursor to amines, amides, or heterocycles).
This technical guide dissects the synthetic evolution of these derivatives—moving from harsh stoichiometric cyanations to mild catalytic systems—and analyzes their integration into FDA-approved therapeutics and agrochemicals.
Part 1: Structural Significance & Orthogonal Reactivity
The core value of brominated benzonitriles lies in their ability to serve as "molecular switchboards." The electronic mismatch between the electron-withdrawing nitrile (-CN) and the halogen (-Br) creates distinct sites for nucleophilic and electrophilic attack.
The Orthogonal Reactivity Map
The following diagram illustrates how a single 4-bromobenzonitrile scaffold diverges into three distinct chemical spaces based on reagent choice.
Caption: Divergent synthesis pathways demonstrating chemoselectivity between the aryl bromide and nitrile moieties.
Part 2: Synthetic Methodologies
The synthesis of brominated benzonitriles generally follows two strategies: Regioselective Bromination (of benzonitriles) or Cyanation (of bromobenzenes).
Electrophilic Aromatic Bromination (Top-Down)
Direct bromination is atom-economical but governed strictly by directing groups.
-
Mechanism: The nitrile group is strongly electron-withdrawing (meta-directing). Therefore, bromination of benzonitrile yields 3-bromobenzonitrile .
-
Exceptions: If an electron-donating group (EDG) like -OH or -OMe is present (e.g., in Bromoxynil synthesis), the EDG overrides the nitrile, directing bromine ortho to the hydroxyl group.
Cyanation of Aryl Halides (Bottom-Up)
This is the preferred route for generating 2- and 4-bromobenzonitrile isomers which are difficult to access via direct bromination.
Comparative Analysis: Classical vs. Modern Cyanation
| Feature | Rosenmund-von Braun (Classical) | Pd-Catalyzed Cyanation (Modern) |
| Reagent | CuCN (Stoichiometric) | Zn(CN)₂ or K₄[Fe(CN)₆] (Catalytic) |
| Temperature | 150°C – 250°C | 60°C – 100°C |
| Solvent | DMF, Pyridine, Nitrobenzene | DMF/Water, NMP |
| Purification | Difficult (Copper waste) | Simple (Filtration/Extraction) |
| Safety | High risk (HCN evolution) | Reduced risk (Non-volatile sources) |
| Tolerance | Low (Sensitive groups degrade) | High (Esters/Ketones stable) |
Expert Insight: In modern drug development, the Rosenmund-von Braun reaction is largely obsolete due to harsh workups. The industry standard is now Pd(0)-catalyzed cyanation using Zn(CN)₂ (Chatani's reagent), which allows for the conversion of aryl bromides to nitriles under mild conditions, preserving chiral centers and sensitive pharmacophores [1].
Part 3: Applications in Drug Discovery & Agrochemicals[1]
Case Study 1: Agrochemicals (Bromoxynil)
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a photosystem II inhibitor used globally as a herbicide.[1][2][3]
-
Structure-Activity Relationship (SAR): The nitrile group is essential for binding to the D1 protein in the chloroplast, while the bromine atoms provide the necessary lipophilicity and steric bulk to lock the molecule in the binding pocket.
-
Synthesis: It exemplifies "Green Chemistry" by utilizing aqueous bromination of 4-hydroxybenzonitrile, avoiding toxic organic solvents [2].
Case Study 2: Pharmaceutical Intermediates (Perampanel)
Brominated benzonitriles are critical intermediates for AMPA receptor antagonists like Perampanel (Fycompa).
-
Pathway: 2-Bromobenzonitrile undergoes lithiation and boronation to form 2-cyanophenylboronic acid pinacol ester. This intermediate is then coupled via Suzuki-Miyaura reaction to build the heteroaryl core.
-
Why it matters: The nitrile is preserved throughout the cross-coupling, demonstrating the robustness of the functionality under Pd-catalysis [3].
Part 4: Experimental Protocols
Protocol A: Green Synthesis of Bromoxynil (Aqueous Bromination)
Target: 3,5-dibromo-4-hydroxybenzonitrile
Rationale: This protocol utilizes water as the solvent and generates bromine in situ from HBr/H₂O₂, eliminating the need to handle liquid bromine and reducing volatile organic compound (VOC) emissions.
-
Setup: Charge a 500 mL 3-neck round-bottom flask with 4-hydroxybenzonitrile (11.9 g, 100 mmol) and deionized water (150 mL).
-
Acidification: Add 48% Hydrobromic acid (HBr) (24 mL, 210 mmol) dropwise. The solution will remain a suspension.
-
Oxidative Bromination: Heat the mixture to 40°C. Slowly add 30% Hydrogen Peroxide (H₂O₂) (23 g, 200 mmol) via an addition funnel over 60 minutes.
-
Reaction: Stir at 50°C for 2 hours. The white suspension will turn into a heavy precipitate.
-
Workup: Cool to 5°C. Filter the solids and wash with cold water (2 x 50 mL) followed by sodium bisulfite solution (10% aq) to quench unreacted bromine.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Melting point should be 189-191°C. ¹H NMR (DMSO-d₆) shows a singlet at ~8.0 ppm (aromatic protons).
Protocol B: Pd-Catalyzed Cyanation of 4-Bromo-2-fluorotoluene
Target: 4-Cyano-2-fluorotoluene (Precursor to Androgen Receptor Antagonists)
Rationale: This method uses Zn(CN)₂ as a "slow-release" cyanide source, preventing catalyst poisoning that often occurs with NaCN/KCN.
-
Reagents: In a glovebox or under Argon, combine:
-
4-Bromo-2-fluorotoluene (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Zinc dust (10 mol% - Critical for keeping Pd in active oxidation state)
-
-
Solvent: Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Monitoring: Monitor by HPLC or GC. The disappearance of the aryl bromide indicates completion.
-
-
Workup (Safety Critical): Cool to room temperature. Dilute with Ethyl Acetate.
-
Quench: Add 10% Ammonium Hydroxide (NH₄OH) or Ethylenediamine solution. This step is vital to sequester zinc and copper salts and destroy any residual active cyanide species.
-
-
Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Part 5: Mechanistic Visualization (Suzuki Coupling)
The following diagram details the catalytic cycle when using a brominated benzonitrile in a Suzuki coupling. Note the Oxidative Addition step is the rate-determining step where the C-Br bond breaks, leaving the C-CN bond intact.
Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-bromobenzonitrile. The nitrile remains spectator.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Synthesis of Aryl Nitriles." Chemical Communications.
-
Adimurthy, S., et al. (2006). "Eco-friendly and versatile brominating reagent for the synthesis of brominated derivatives."[9] Green Chemistry.
-
Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews.
-
Ellis, N., & Hooper, M. (2018). "Synthesis of Bromoxynil and its Octanoate Ester." Agrochemical Synthesis Protocols.
-
U.S. Food and Drug Administration. (2012). "Fycompa (Perampanel) Prescribing Information."
Sources
- 1. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103787918A - Production technology for synthesizing bromoxynil - Google Patents [patents.google.com]
- 3. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Conversion of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Drug Discovery
Substituted benzonitriles are a cornerstone of contemporary medicinal chemistry and materials science.[1] The nitrile moiety, with its unique electronic properties and metabolic stability, is a prevalent feature in a multitude of approved pharmaceuticals and clinical candidates.[2] Furthermore, the cyano group serves as a versatile synthetic handle, readily transformable into other critical functional groups such as amines, carboxylic acids, and amides.[3] The subject of this guide, 2-Bromo-5-methoxy-4-propoxybenzonitrile, is a highly functionalized aromatic building block. The presence of a bromine atom ortho to the nitrile group, along with two distinct alkoxy substituents, provides a platform for intricate molecular elaboration through catalytic cross-coupling reactions. This document offers a detailed exploration of several palladium-catalyzed transformations of this substrate, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols to effectively utilize this versatile intermediate.
Core Catalytic Strategies: A Universe of Possibilities
The bromine atom on the 2-Bromo-5-methoxy-4-propoxybenzonitrile scaffold is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern organic synthesis, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] The choice of catalytic methodology—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—is dictated by the desired final molecular architecture. Each of these reactions proceeds through a distinct, yet related, catalytic cycle, the understanding of which is paramount for successful execution and optimization.
The Palladium Catalytic Cycle: A Unifying Mechanistic Principle
At the heart of these transformations lies the palladium catalytic cycle. While the specifics may vary, the overarching mechanism for many cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-methoxy-4-propoxybenzonitrile, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In this step, the coupling partner is introduced. For a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[2] In a Sonogashira coupling, a copper acetylide performs a similar role.[6] For the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Generalized Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[9] For 2-Bromo-5-methoxy-4-propoxybenzonitrile, this reaction facilitates the introduction of a wide array of aryl and heteroaryl moieties, which are common motifs in pharmacologically active molecules.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. For electron-rich aryl bromides such as our substrate, bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the oxidative addition step and promote reductive elimination.[10] Pre-formed catalysts, or palladacycles, can also exhibit high activity.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for the activity of many inorganic bases.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-5-methoxy-4-propoxybenzonitrile
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] or a suitable pre-catalyst (1-5 mol%)
-
XPhos or SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Seal the reaction vessel with a septum and evacuate and backfill with an inert gas three times.
-
Add the palladium precursor and ligand to the reaction vessel under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for significantly reduced reaction times.[9][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Given the polarity of the nitrile and alkoxy groups, a gradient elution with a mixture of hexanes and ethyl acetate is recommended. For very polar products, hydrophilic interaction liquid chromatography (HILIC) may be a suitable purification strategy.[12]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[5] This reaction is of immense importance in pharmaceutical synthesis, as the aniline and related motifs are prevalent in a vast number of drugs.[3]
Causality Behind Experimental Choices
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often optimal.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[1]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or 1,4-dioxane are typically used.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-5-methoxy-4-propoxybenzonitrile
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ or another suitable palladium precursor (1-3 mol%)
-
RuPhos or BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Add anhydrous toluene or 1,4-dioxane (5 mL).
-
Add 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 mmol) followed by the amine (1.2 mmol).
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application Note 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[6] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]
Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used both as a base and often as the solvent. It serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[6]
-
Copper-Free Variants: Concerns over copper toxicity have led to the development of copper-free Sonogashira protocols, which often require specific ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[14]
General Protocol: Sonogashira Coupling
A mixture of 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in an amine solvent (e.g., triethylamine) is typically heated under an inert atmosphere until the reaction is complete. Work-up involves filtration, extraction, and purification by chromatography.
Application Note 4: Heck Reaction for Alkene Arylation
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of styrenic compounds.
Causality Behind Experimental Choices
-
Alkene Partner: The reaction generally works best with electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, as they coordinate more readily to the palladium center.[7]
-
Base: A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide generated in the catalytic cycle.[7]
-
Ligands: While some Heck reactions can be performed without phosphine ligands, particularly with aryl iodides, the use of ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can improve the efficiency and stability of the catalyst, especially with less reactive aryl bromides.[15]
General Protocol: Heck Reaction
2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 equiv) is reacted with an alkene (1.1-2.0 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP. The reaction is typically heated to elevated temperatures. Work-up and purification by chromatography afford the desired arylated alkene.
Quantitative Data Summary
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-5) | XPhos (2-10) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | RuPhos (2-6) | NaOtBu (1.5-2) | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (solvent) | Triethylamine | 60-100 |
| Heck | Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (1.5-2) | DMF | 100-140 |
Note: These are general conditions and may require optimization for specific substrates.
Conclusion: A Versatile Platform for Chemical Innovation
2-Bromo-5-methoxy-4-propoxybenzonitrile is a richly functionalized building block that provides access to a diverse array of complex molecular architectures through palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this substrate to advance their programs in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the successful catalytic conversion of this valuable intermediate.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from the University of California, Davis website.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from the American Chemical Society Green Chemistry Institute.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021).
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023).
- Sonogashira coupling - Wikipedia. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from the University of California, Davis website.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (n.d.).
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.).
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018).
- The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from a university chemistry course website.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.).
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011).
- Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (2011).
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
- US3322814A - Purification of nitriles - Google Patents. (n.d.).
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023).
- Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from the University of California, Davis website.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014).
- Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species - SciELO. (n.d.).
- A Comparative Guide to the Kinetic Profile of 5-Bromo-2-isobutoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem. (n.d.).
- purification methods for removing impurities from nitriles - Benchchem. (n.d.).
- Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - Penn State Research Database. (2007).
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromomethylphenyl)benzonitrile - Benchchem. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.).
- The Renaissance of Organo Nitriles in Organic Synthesis - ResearchGate. (n.d.).
- Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. (n.d.).
- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 15. Heck Reaction [organic-chemistry.org]
"step-by-step guide to functionalizing the nitrile group in 2-Bromo-5-methoxy-4-propoxybenzonitrile"
Executive Summary & Strategic Rationale
Target Molecule: 2-Bromo-5-methoxy-4-propoxybenzonitrile (CAS: 109305-98-8) Molecular Weight: 270.12 g/mol Core Challenge: Chemoselective functionalization of the nitrile (-CN) group in the presence of a reactive ortho-aryl bromide (Ar-Br).
This scaffold is a high-value pharmacophore precursor, particularly in the synthesis of PDE4 inhibitors and other anti-inflammatory agents. The coexistence of the electron-withdrawing nitrile and the reactive aryl bromide provides a versatile "orthogonality" that must be managed carefully.
The Strategic Dilemma: The ortho-bromo substituent renders the nitrile sterically crowded and electronically modulated. Furthermore, standard nitrile reduction conditions (e.g., LiAlH₄ or Pd/C hydrogenation) carry a high risk of debrominating the aryl ring, destroying the handle required for subsequent Suzuki or Buchwald couplings.
This guide details three robust, chemoselective protocols designed to modify the nitrile group while preserving the aryl bromide integrity:
-
Controlled Hydrolysis to the Primary Amide (Radziszewski Reaction).
-
Bioisosteric Expansion to the Tetrazole (Modified Sharpless Protocol).
-
Chemoselective Reduction to the Benzylamine (Cobalt-Boride System).
Chemoselectivity Map (Visual Logic)
The following diagram illustrates the divergent synthetic pathways and the "Safe Zones" for preserving the Ar-Br handle.
Figure 1: Divergent functionalization pathways. Green nodes indicate chemoselective transformations that preserve the aryl bromide.
Detailed Protocols
Protocol A: Mild Hydrolysis to Primary Amide
Target: 2-Bromo-5-methoxy-4-propoxybenzamide
Rationale:
Traditional acid/base hydrolysis requires high temperatures that may degrade the alkoxy groups or promote nucleophilic aromatic substitution at the bromide position. We utilize the Radziszewski reaction , employing alkaline hydrogen peroxide. This method generates the hydroperoxide anion (
Reagents:
-
Substrate (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 10.0 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) – Critical for solubility and rate acceleration.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Bromo-5-methoxy-4-propoxybenzonitrile in 15 mL of DMSO. Ensure complete dissolution (sonicate if necessary).
-
Base Addition: Add powdered K₂CO₃ (30 mmol) to the stirring solution. The suspension will be heterogeneous.
-
Oxidant Addition: Cool the flask to 0°C (ice bath). Add H₂O₂ (30%, 100 mmol) dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Remove the ice bath and stir vigorously at room temperature (20-25°C).
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The nitrile spot (
) should disappear, replaced by a lower amide spot. Reaction time is typically 1–3 hours.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.
-
Isolation: Filter the solid, wash copiously with water (to remove DMSO/base), and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Protocol B: Synthesis of the Tetrazole Bioisostere
Target: 5-(2-Bromo-5-methoxy-4-propoxyphenyl)-1H-tetrazole
Rationale: Tetrazoles are carboxylic acid bioisosteres with improved metabolic stability. The "Click" cycloaddition of azides to nitriles is often catalyzed by toxic tin reagents or requires hazardous acidic conditions. We employ the Zinc-Catalyzed Sharpless Method , which is eco-friendly, operates in aqueous media, and is perfectly compatible with aryl bromides.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv) Caution: Acute Toxin.
-
Zinc Bromide (ZnBr₂, 1.0 equiv) Lewis Acid Catalyst.
-
Solvent: Water/Isopropanol (2:1 ratio).
Step-by-Step:
-
Setup: To a pressure vessel or round-bottom flask equipped with a reflux condenser, add the nitrile (10 mmol), NaN₃ (15 mmol), and ZnBr₂ (10 mmol).
-
Solvent: Add 20 mL of Water/Isopropanol (2:1). The zinc salt coordinates the nitrile, activating it toward azide attack.[1]
-
Cycloaddition: Heat the mixture to reflux (approx. 85°C) for 12–24 hours.
-
Workup (Critical Step):
-
Cool to room temperature.[5] Add 30 mL of 3N HCl. Caution: This breaks the zinc-tetrazole complex and liberates the free tetrazole.
-
Add 50 mL Ethyl Acetate (EtOAc) and stir until the solid dissolves.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol if necessary.
Protocol C: Chemoselective Reduction to Benzylamine
Target: (2-Bromo-5-methoxy-4-propoxyphenyl)methanamine
Rationale: Standard hydrogenation (Pd/C, H₂) will debrominate this substrate. LiAlH₄ is often too aggressive. We utilize the Cobalt(II) Chloride / Sodium Borohydride system.[4][6] This generates "Cobalt Boride" in situ, a black precipitate that functions as a selective catalyst for nitrile reduction without touching the aryl bromide.
Reagents:
-
Substrate (1.0 equiv)
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 equiv)
-
Sodium Borohydride (NaBH₄, 10.0 equiv)
Step-by-Step:
-
Pre-complexation: Dissolve the nitrile (5 mmol) and CoCl₂·6H₂O (10 mmol) in 40 mL of dry Methanol. The solution will be pink/purple. Cool to 0°C.
-
Reduction: Add NaBH₄ (50 mmol) portion-wise over 20 minutes.
-
Observation: The solution will turn black immediately (formation of Cobalt Boride species) and evolve hydrogen gas. Vigorous stirring is essential.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Checkpoint: If the reaction stalls, add small additional portions of NaBH₄.
-
-
Quench: Carefully add 3N HCl (10 mL) to destroy excess borohydride and dissolve the cobalt black precipitate. The solution should turn clear/pink again.
-
Basification: Make the solution alkaline (pH > 10) with conc. Ammonium Hydroxide (NH₄OH). This liberates the free amine.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry over K₂CO₃ (avoid acidic drying agents like MgSO₄ if amine is sensitive, though Na₂SO₄ is fine).
-
Isolation: Concentrate to yield the amine, typically as a viscous oil or low-melting solid. Store under inert atmosphere to prevent carbamate formation from air (CO₂).
Comparative Data Summary
| Parameter | Protocol A (Amide) | Protocol B (Tetrazole) | Protocol C (Amine) |
| Reagent Class | Oxidative Hydrolysis | [3+2] Cycloaddition | Metal-Hydride Reduction |
| Key Reagents | H₂O₂ / K₂CO₃ | NaN₃ / ZnBr₂ | NaBH₄ / CoCl₂ |
| Ar-Br Stability | Excellent | Excellent | Good (Temp < 25°C) |
| Typical Yield | 90-95% | 80-90% | 70-85% |
| Major Byproduct | Oxygen (gas) | None (Atom economical) | Hydrogen (gas) |
| Purification | Precipitation | Acid/Base Extraction | Acid/Base Extraction |
Workflow Visualization (Tetrazole Synthesis)
Figure 2: Step-by-step workflow for the Zinc-mediated synthesis of the tetrazole derivative.
References
-
Radziszewski Reaction (Nitrile to Amide)
- Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). "Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide in Dimethyl Sulfoxide." Synthesis, 1989(12), 949-950.
-
Zinc-Catalyzed Tetrazole Synthesis
- Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Cobalt-Boride Reduction (Nitrile to Amine)
- Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions." Journal of the American Chemical Society, 108(1), 67-72.
- General Chemoselectivity Guides: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard Reference Text).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Application Note: Large-Scale Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Here is a comprehensive Application Note and Protocol guide for the large-scale synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile .
Executive Summary
This guide details the process chemistry for the kilogram-scale synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile . This compound is a critical pharmacophore intermediate, structurally related to second-generation PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs).
The synthetic strategy prioritizes regiochemical fidelity , cost-efficiency , and safety suitable for pilot-plant operations. The route utilizes Vanillin (4-hydroxy-3-methoxybenzaldehyde) as a sustainable, low-cost starting material, employing a three-step sequence: O-alkylation, regioselective bromination, and cyano-de-formylation.
Core Retrosynthetic Logic
The target molecule is a 1,2,4,5-tetrasubstituted benzene.
-
C-1 (Nitrile): Installed last to avoid hydrolysis during earlier steps.
-
C-2 (Bromine): Introduced via electrophilic aromatic substitution (EAS). The directing effects of the C-4 and C-5 alkoxy groups direct bromination to the C-2 position (ortho to the aldehyde in the precursor).
-
C-4 (Propoxy): Installed via alkylation of the phenol.
-
C-5 (Methoxy): Native to the starting material (Vanillin).
Chemical Reaction Pathway
The following Graphviz diagram illustrates the optimized synthetic workflow.
Figure 1: Three-step synthetic pathway from Vanillin to the target nitrile.
Detailed Experimental Protocols
Module 1: O-Alkylation of Vanillin
Objective: Synthesis of 3-methoxy-4-propoxybenzaldehyde. Scale: 1.0 kg Input (Vanillin)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Vanillin | 152.15 | 1.0 | 1.00 kg | Starting Material |
| 1-Bromopropane | 122.99 | 1.2 | 0.97 kg | Alkylating Agent |
| Potassium Carbonate | 138.21 | 1.5 | 1.36 kg | Base |
| DMF | - | - | 4.0 L | Solvent |
Protocol
-
Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge DMF (4.0 L) and Vanillin (1.00 kg). Stir until dissolved.
-
Base Addition: Add Potassium Carbonate (1.36 kg) in portions. The suspension will turn yellow.[1]
-
Alkylation: Add 1-Bromopropane (0.97 kg) slowly over 30 minutes.
-
Reaction: Heat the mixture to 70°C for 6–8 hours. Monitor by HPLC (Target < 1% Vanillin).
-
Workup:
-
Cool to 25°C.
-
Pour the reaction mixture into Ice Water (12 L) with vigorous stirring. The product will precipitate as a solid or heavy oil.
-
Extract with Ethyl Acetate (2 x 4 L) if oil forms; otherwise, filter the solid.
-
Wash organic layer with 1N NaOH (to remove unreacted Vanillin) and Brine.
-
Concentrate in vacuo to yield a pale yellow oil/solid.
-
-
Quality Gate: Purity > 98% (HPLC). Proceed to Step 2 without further purification if acceptable.
Module 2: Regioselective Bromination
Objective: Synthesis of 2-bromo-5-methoxy-4-propoxybenzaldehyde. Critical Mechanism: The methoxy and propoxy groups activate the ring. The position ortho to the aldehyde (C-2) is sterically accessible and electronically favored over the position meta to the alkoxy groups. Note: In some nomenclatures, this is referred to as "6-bromo" relative to the aldehyde, but based on the final nitrile numbering, it establishes the 2-bromo position.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Int-1 (Aldehyde) | 1.0 | Precursor |
| Bromine (Br₂) | 1.05 | Halogen Source |
| Sodium Acetate | 1.1 | Buffer/Acid Scavenger |
| Acetic Acid (Glacial) | 5 Vol | Solvent |
Protocol
-
Setup: 10 L reactor with a dropping funnel and a scrubber system (NaOH) for HBr fumes.
-
Dissolution: Dissolve Int-1 (obtained from Module 1) in Glacial Acetic Acid. Add Sodium Acetate.
-
Bromination:
-
Cool solution to 15°C .
-
Add Bromine (diluted 1:1 in Acetic Acid) dropwise over 2 hours.
-
Exotherm Control: Maintain internal temperature < 25°C to prevent over-bromination.
-
-
Aging: Stir at room temperature for 4 hours.
-
Quench: Pour mixture into Ice Water (10 Vol). Add Sodium Thiosulfate (10% aq) to quench excess bromine (indicated by color change from orange to white/yellow).
-
Isolation: Filter the precipitated solid. Wash with water (3 x 2 Vol) until pH is neutral.
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to remove any regioisomers.
-
Yield: Expect ~85% yield.
Module 3: Cyano-de-formylation (Aldehyde to Nitrile)
Objective: Conversion of 2-bromo-5-methoxy-4-propoxybenzaldehyde to 2-Bromo-5-methoxy-4-propoxybenzonitrile. Method Selection: The Formic Acid/Hydroxylamine method is preferred for scale-up over exotic reagents, as it avoids explosive azides or expensive metal catalysts.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Int-2 (Bromoaldehyde) | 1.0 | Precursor |
| Hydroxylamine HCl | 1.2 | Nitrogen Source |
| Sodium Formate | 1.5 | Buffer |
| Formic Acid (98%) | 6 Vol | Solvent/Reagent |
Protocol
-
Setup: 10 L reactor with reflux condenser.
-
Charging: Charge Formic Acid, Int-2, Hydroxylamine Hydrochloride, and Sodium Formate.
-
Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Workup:
-
Purification:
-
Final Specifications: White to off-white crystalline solid. Purity > 99.0% (HPLC).
Analytical Validation
To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25 (s, 1H): Aromatic H (C-6, ortho to CN).
-
δ 7.05 (s, 1H): Aromatic H (C-3, ortho to Br).
-
δ 4.02 (t, 2H): O-CH₂ (Propoxy).
-
δ 3.88 (s, 3H): O-CH₃ (Methoxy).
-
δ 1.85 (m, 2H): CH₂ (Propyl middle).
-
δ 1.05 (t, 3H): CH₃ (Propyl end).
-
Absence of Aldehyde peak (~10.2 ppm) confirms Step 3 completion.
-
-
HPLC Parameters:
-
Column: C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Safety & Handling (HSE)
-
Bromine: Highly corrosive and toxic. Use a scrubber. Handle only in a fume hood.
-
1-Bromopropane: Potential reproductive toxin. Engineering controls (closed systems) recommended for kg-scale.
-
Nitrile Compounds: Treat all intermediates as potentially toxic. Avoid contact with strong acids which may liberate HCN (though this specific aromatic nitrile is stable).
References
-
Guidechem. (2022). Synthesis process of 2-BROMO-5-METHOXYBENZONITRILE. Retrieved from
-
Google Patents. (2009). CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[2] (Analogous chemistry for dimethoxy variant). Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile Product Sheet. (Structural analog reference). Retrieved from
-
Thermo Scientific. (n.d.). 2-Bromo-5-methoxybenzonitrile Specifications. Retrieved from
-
Vibrant Pharma. (n.d.). Scale-up availability for 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. Retrieved from
Sources
- 1. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 3. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 6. vibrantpharma.com [vibrantpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yield, purity, and overall success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing quick-access information for experiment planning and execution.
Q1: What is the most reliable synthetic route to 2-Bromo-5-methoxy-4-propoxybenzonitrile?
The most established and widely utilized method for introducing a cyano group onto an aromatic ring, especially from an aniline precursor, is the Sandmeyer reaction.[1][2] This pathway involves two critical steps:
-
Diazotization: The conversion of the primary aromatic amine (2-Bromo-5-methoxy-4-propoxyaniline) into a diazonium salt using a nitrite source under acidic conditions.
-
Cyanation: The substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1]
This route is generally favored due to the ready availability of aniline precursors and the reaction's reliability for this class of transformation.
Q2: Why is temperature control so critical during the diazotization step?
Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining a temperature range of 0–5°C is paramount to prevent the premature decomposition of the diazonium intermediate.[3] If the temperature rises, the diazonium salt will readily react with water to form a phenol impurity, and nitrogen gas will be evolved, directly reducing the potential yield of the desired benzonitrile.
Q3: What are the key parameters for a successful Sandmeyer (cyanation) reaction?
Success in the cyanation step hinges on several factors:
-
Quality of Copper(I) Cyanide (CuCN): The CuCN should be of high purity. Impurities or oxidation to Cu(II) can significantly hinder the catalytic cycle.
-
Neutralization: The acidic diazonium salt solution must be carefully neutralized before or during its addition to the cyanide solution to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.
-
Temperature: While the diazotization requires cold conditions, the Sandmeyer cyanation is often performed at a slightly elevated temperature to ensure the reaction goes to completion. However, this must be carefully optimized to avoid decomposition.
-
Homogeneity: Ensuring the reaction mixture is well-stirred is crucial for efficient conversion.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. A sample from the reaction mixture can be quenched, extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), and spotted on a TLC plate against the starting aniline. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. A co-spot of the starting material and the reaction mixture can confirm the consumption of the precursor.
Q5: What are the most common impurities and how can they be minimized?
The primary impurities are often derived from side reactions of the diazonium salt.
| Impurity Type | Formation Pathway | Minimization Strategy |
| Phenolic Byproducts | Reaction of the diazonium salt with water, especially at higher temperatures. | Strictly maintain the reaction temperature between 0–5°C during diazotization and use the diazonium salt immediately after its formation.[3] |
| Azo Compounds | Self-coupling of the diazonium salt with the electron-rich starting aniline or product. | Ensure slow, controlled addition of the sodium nitrite solution to prevent a localized excess of nitrous acid. Maintain a slight excess of acid. |
| Biaryl Byproducts | Radical-mediated coupling, which is inherent to the Sandmeyer mechanism.[1] | While difficult to eliminate completely, ensuring an efficient reaction with high-quality CuCN can favor the desired cyanation pathway. |
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Workflow for 2-Bromo-5-methoxy-4-propoxybenzonitrile Synthesis
Caption: General workflow for the synthesis via a Sandmeyer reaction.
Problem: Low or No Product Yield
Low yield is the most frequent issue. Use this decision tree to diagnose the root cause.
Caption: Troubleshooting decision tree for low product yield.
Detailed Corrective Actions:
-
Issue: Incomplete Diazotization
-
Cause: This often results from using old or degraded sodium nitrite, insufficient acid, or poor temperature control.
-
Solution: Use a freshly opened bottle of sodium nitrite or confirm the quality of your current stock. Ensure a molar excess of acid (typically 2.5-3 equivalents) is used to maintain a low pH and fully protonate the aniline. The aqueous solution of sodium nitrite should be added dropwise below the surface of the reaction mixture to ensure immediate reaction and prevent the localized buildup of nitrous acid, which can decompose.
-
-
Issue: Diazonium Salt Decomposition
-
Cause: As previously mentioned, aryl diazonium salts are thermally labile. Any deviation above the 0-5°C range will cause decomposition.[3] Furthermore, these salts should not be isolated unless absolutely necessary and with extreme caution, as they can be explosive in a dry state.[4]
-
Solution: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite and for the duration the salt solution is held.
-
-
Issue: Inefficient Sandmeyer Reaction
-
Cause: The catalytic activity of copper(I) is central to this reaction. If the CuCN is old or has been exposed to air, it may have oxidized to inactive copper(II) species.
-
Solution: Use high-purity, freshly purchased CuCN. Some protocols recommend preparing the copper(I) cyanide solution in situ to ensure maximum activity. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which relies on a single-electron transfer from the copper(I) catalyst.[1] This process is inhibited by oxidized copper species.
-
Problem: Product is Oily or Fails to Crystallize
-
Cause: This is almost always due to the presence of impurities, particularly the phenolic byproduct, which can act as a crystallization inhibitor.
-
Solution:
-
Aqueous Wash: Perform a wash of the organic extract with a dilute sodium hydroxide solution (e.g., 1M NaOH). This will deprotonate the acidic phenol, converting it into its water-soluble sodium salt, which will be removed into the aqueous layer.
-
Chromatography: If a basic wash is insufficient, purification via flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should provide good separation of the desired benzonitrile from more polar impurities.
-
Solvent Selection: For crystallization, test a range of solvent systems. Start with a non-polar solvent like heptane or cyclohexane and add a slightly more polar co-solvent (e.g., ethyl acetate or dichloromethane) dropwise until the crude product dissolves at an elevated temperature. Slow cooling should then induce crystallization.
-
Part 3: Experimental Protocols
The following protocols are provided as a general guideline. Researchers should always perform their own risk assessment and optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Reagents & Stoichiometry (Illustrative 10 mmol Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |
| 2-Bromo-5-methoxy-4-propoxyaniline | 260.14 | 10.0 | 2.60 g | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 30.0 | ~3.4 mL | 3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g in 4 mL H₂O | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 12.0 | 1.07 g | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 12.0 | 0.59 g in 10 mL H₂O | 1.2 |
Step-by-Step Methodology:
Part A: Diazotization
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Bromo-5-methoxy-4-propoxyaniline (2.60 g, 10.0 mmol).
-
Add hydrobromic acid (48%, ~3.4 mL) and 15 mL of water. Stir to form a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 4 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature never exceeds 5°C .
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes in the ice bath. Use this solution immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a separate 250 mL flask, prepare a solution of copper(I) cyanide (1.07 g, 12.0 mmol) and sodium cyanide (0.59 g, 12.0 mmol) in 10 mL of water. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Gently warm this cyanide solution to ~50°C.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Part C: Work-up and Purification
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated sodium chloride (brine) solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography to yield the final product.
References
-
Reddit r/Chempros. (2024). Sandmeyer type reaction troubleshoot. Available at: [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile? Available at: [Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Welcome to the technical support guide for the purification of 2-Bromo-5-methoxy-4-propoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this compound with high purity. We will explore common issues, provide detailed troubleshooting guides, and present validated protocols to streamline your purification workflow.
Section 1: Compound Properties and Impurity Profile
Understanding the physicochemical properties of your target compound and the potential impurities is the first and most critical step in developing a successful purification strategy.
FAQ: What are the key physical and chemical properties of 2-Bromo-5-methoxy-4-propoxybenzonitrile?
While specific experimental data for 2-Bromo-5-methoxy-4-propoxybenzonitrile is not widely published, we can infer its properties from closely related analogs and general principles of physical organic chemistry. The presence of a polar nitrile group, moderately polar ether functionalities (methoxy and propoxy), and a nonpolar aromatic ring results in a compound of intermediate polarity.
Table 1: Estimated Physicochemical Properties of 2-Bromo-5-methoxy-4-propoxybenzonitrile and Analogs
| Property | 2-Bromo-5-methoxy-4-propoxybenzonitrile (Target) | 2-Bromo-5-methoxybenzonitrile[1] | 2-Bromo-4-isopropoxy-5-methoxybenzonitrile |
| Molecular Formula | C₁₁H₁₂BrNO₂ | C₈H₆BrNO | C₁₁H₁₂BrNO₂ |
| Molecular Weight | ~286.12 g/mol | 212.04 g/mol | 270.12 g/mol |
| Appearance | Expected to be a solid (powder or crystalline) | Powder | Solid |
| Melting Point | Not reported; likely a solid at room temp. | 99-102 °C | Not reported |
| Boiling Point | >300 °C (Predicted) | 292.8 °C at 760 mmHg | >325 °C (Predicted) |
| Polarity | Intermediate | Intermediate | Intermediate |
| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and esters (EtOAc). Limited solubility in nonpolar alkanes and water. | Data not available. | Data not available. |
FAQ: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route used. Common methods for synthesizing substituted benzonitriles include the Sandmeyer reaction from a corresponding aniline or palladium-catalyzed cyanation of an aryl bromide.[2][3]
1. Starting Materials:
-
Unreacted 2-Bromo-5-methoxy-4-propoxyaniline: If using the Sandmeyer route, this starting material is a common impurity.
-
Unreacted Aryl Halide Precursor: If using a cross-coupling route, the precursor may carry through.
2. Reaction By-products:
-
Phenolic Impurities: In the Sandmeyer reaction, the diazonium salt can react with water to produce the corresponding phenol (2-Bromo-5-methoxy-4-propoxy-phenol), a common and often difficult-to-remove impurity.[4][5]
-
Dehalogenated Product: Reductive dehalogenation can lead to the formation of 3-methoxy-4-propoxybenzonitrile.
-
Isomeric By-products: Depending on the regioselectivity of the bromination step during the synthesis of precursors, you may have isomeric impurities.[6]
3. Reagent-Derived Impurities:
-
Copper Salts: If a Sandmeyer reaction is performed, residual copper salts may contaminate the crude product.[4]
-
Succinimide: If N-Bromosuccinimide (NBS) is used for bromination in a preceding step, succinimide is a common by-product.[7]
Visualizing Impurity Sources
The following diagram illustrates the potential pathways for impurity generation during a typical Sandmeyer synthesis, a common route for this class of compounds.[3][8]
Caption: Potential impurity pathways in a Sandmeyer synthesis workflow.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like 2-Bromo-5-methoxy-4-propoxybenzonitrile.[9] Success hinges on selecting the correct solvent system.
FAQ: How do I choose the best solvent for recrystallization?
The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] Impurities should either be completely insoluble or highly soluble in the cold solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale for Use |
| Alcohols | Ethanol, Isopropanol | The polarity of alcohols can often provide the desired solubility profile for moderately polar compounds. |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity; often used in a solvent pair with hexanes. |
| Aromatic | Toluene | The aromatic nature can help dissolve the benzene ring of the target compound.[10] |
| Ketones | Acetone | A polar aprotic solvent that can be a good starting point.[11] |
| Alkanes | Hexane, Heptane | Excellent as "anti-solvents" when paired with a more polar solvent like Ethyl Acetate or Dichloromethane.[9][11] |
| Nitriles | Acetonitrile | Can be effective for compounds containing aromatic rings.[7] |
Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of the chosen solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture. If the solid dissolves, it's a potential candidate solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.
FAQ: My compound "oils out" instead of crystallizing. What's wrong?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. This is common with impure compounds which have a lower melting point than the pure substance.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask can help. Rapid cooling often leads to oiling.[9]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again.
-
Change Solvent System: The polarity of your solvent may be too close to that of your compound. Try a less polar solvent or a solvent pair.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
FAQ: My product is still impure after recrystallization. What's next?
-
Perform a Second Recrystallization: Sometimes a single recrystallization is not enough. A second pass can significantly improve purity.
-
Use a Decolorizing Agent: If your product has a persistent color, it may be due to highly polar, colored impurities. Add a small amount of activated charcoal to the hot solution, reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
Consider Chromatography: If impurities have very similar solubility profiles to your product, recrystallization may not be effective. Column chromatography is the next logical step.
Section 3: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12][13]
FAQ: How do I select the right mobile phase (eluent)?
The key is to find a solvent system that provides a good retention factor (Rƒ) for your target compound on a Thin Layer Chromatography (TLC) plate.
-
Ideal Rƒ: An Rƒ value between 0.25 and 0.40 is generally considered optimal for good separation.
-
Starting Point: For a compound of intermediate polarity like 2-Bromo-5-methoxy-4-propoxybenzonitrile, a good starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[14] Try a 4:1 Hexane:Ethyl Acetate mixture and adjust from there.
-
Adjusting Polarity:
Table 3: Common Eluent Systems for Flash Chromatography
| System | Polarity | Best For |
| Hexane / Ethyl Acetate | Low to Medium | The workhorse system for a wide range of compounds.[15] |
| Hexane / Diethyl Ether | Low to Medium | Good for heat-sensitive compounds due to lower boiling points.[15] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds.[14][15] |
FAQ: I'm seeing streaks or "tailing" on my TLC plate. What does this mean for my column?
Tailing on a TLC plate is a strong indicator that you will have poor separation on your column. Common causes include:
-
Overloading: You've spotted too much compound on the TLC plate. Try diluting your sample.
-
Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the baseline.
-
Strong Acid/Base Interactions: If your compound is acidic or basic, it can interact strongly with the slightly acidic silica gel. Adding a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can resolve this.[15]
-
Decomposition: The compound may be decomposing on the silica.
Detailed Protocol: Flash Column Chromatography
This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 5:1 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.[13]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the sand layer.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a constant flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If necessary, you can use a gradient elution by gradually increasing the polarity of the solvent (e.g., moving from 5:1 to 3:1 to 1:1 Hexane:EtOAc) to elute more polar compounds.[12]
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Decision-Making Workflow for Purification
This diagram outlines a logical approach to selecting and optimizing a purification method.
Caption: Decision tree for selecting a purification strategy.
References
- BenchChem Technical Support Team. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Guidechem.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile AldrichCPR. Sigma-Aldrich.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- LookChem. (n.d.).
- Various Authors. (2017). How can I purify impure benzonitrile?.
- Biotage. (2023).
- Important Chemistry Tips. (2022).
- BenchChem Technical Support Team. (2025).
- ChemicalBook. (n.d.). 2-BROMO-4,5-DIMETHOXY-BENZONITRILE CAS#: 109305-98-8.
- Vibrant Pharma Inc. (n.d.). 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
- University of Rochester, Department of Chemistry. (n.d.).
- Williamson, K. L., & Masters, K. M. (n.d.).
- Columbia University. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzonitrile 97%.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Reddit r/Chempros. (2023).
- Compound Interest. (2013).
- ChemicalBook. (n.d.). 515846-11-4(2-BROMO-4-ISOPROPOXY-5-METHOXY-BENZONITRILE) Product Description.
- Wikipedia. (n.d.). Sandmeyer reaction.
- IJCRT.org. (n.d.). PURIFICATION & CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NileRed. (2025). Sandmeyer Reaction. YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. rubingroup.org [rubingroup.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chemtips.wordpress.com [chemtips.wordpress.com]
"how to avoid debromination in reactions with 2-Bromo-5-methoxy-4-propoxybenzonitrile"
Technical Support Center: Substrate Integrity Management Ticket ID: #RXN-DBR-2405 Topic: Prevention of Debromination in 2-Bromo-5-methoxy-4-propoxybenzonitrile Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the stability of 2-Bromo-5-methoxy-4-propoxybenzonitrile (henceforth referred to as Substrate-Br ) during metal-catalyzed cross-coupling and metallation reactions.
The core issue—Protodebromination (replacement of Br with H)—is driven by the specific electronic architecture of your substrate. The ortho-cyano group activates the C-Br bond for oxidative addition, while the para-methoxy group donates electron density, potentially stalling the catalytic cycle. This "push-pull" electronic state makes the Palladium-Aryl intermediate highly susceptible to
Module 1: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Problem: You observe the formation of 3-methoxy-4-propoxybenzonitrile (des-bromo byproduct) instead of the coupled product.
Root Cause Analysis: Debromination in Palladium catalysis is rarely a random event; it is a competitive reaction pathway.[1]
-
Hydride Source: The most common culprit is the Base or Solvent . Alkoxide bases (e.g., Sodium Isopropoxide) or alcoholic solvents contain
-hydrogens. -
Mechanism: The Pd(II)-Aryl intermediate undergoes
-hydride elimination (from the coordinated alkoxide) or abstracts a hydride from the solvent, followed by reductive elimination of Ar-H.[1] -
Substrate Specificity: Your substrate has a Nitrile at the ortho position. This creates steric bulk that can slow down Transmetallation (the step where the new C-C bond partner enters). If Transmetallation is slow, the Pd(II) species "waits" and eventually finds a hydride to eliminate, leading to debromination.
Protocol: The "Anhydrous Carbonate" System
Use this protocol to eliminate hydride sources.
| Component | Recommendation | Scientific Rationale |
| Solvent | Dioxane, Toluene, or DMF | Strictly Aprotic. Avoid Ethanol/Methanol. Alcohols are primary hydride donors in this mechanism. |
| Base | No | |
| Ligand | XPhos or SPhos | Bulky & Electron-Rich. These Buchwald ligands accelerate the Reductive Elimination step, reducing the lifespan of the vulnerable Pd(II) intermediate. |
| Water | Minimal / Degassed | While Suzuki requires some water for boronic acid activation, excess water can promote protonolysis. Use 5:1 Solvent:Water ratios or anhydrous conditions with Boronic Esters. |
Visualizing the Competition
The diagram below illustrates the critical branching point where your reaction fails. You must force the cycle toward "Transmetallation" (Green path) and block "Hydrodehalogenation" (Red path).
Caption: The "Vulnerable State" (Pd-Int) will default to the Red Path if the Base contains beta-hydrogens or if Transmetallation is sterically hindered by the ortho-Nitrile.
Module 2: Lithiation & Halogen-Metal Exchange
The Problem: Upon attempting to lithiate Substrate-Br (e.g., with n-BuLi) to react with an electrophile, you recover the protonated species (Ar-H) instead of the functionalized product.
Root Cause Analysis:
-
Moisture Scavenging: The lithiated aryl species (Ar-Li) is a "hard" base. Even ppm levels of water in your THF will instantly protonate it.
-
"Hot" Exchange: The Nitrile group is an Electron Withdrawing Group (EWG). This stabilizes the anion thermodynamically but makes it kinetically reactive. If the temperature is above -70°C, the Ar-Li species can attack its own nitrile group (dimerization) or abstract protons from the solvent (THF decomposition).
Protocol: Cryogenic Internal Quench (The Barbier Method)
Standard lithiation (add Li, wait, add electrophile) often fails here. Use the Internal Quench method.
-
Setup: Flame-dry all glassware. Use anhydrous THF (distilled over Na/Benzophenone or from a column system).
-
The Mix: Dissolve Substrate-Br AND your Electrophile (e.g., aldehyde, ketone, chlorosilane) in the THF together.
-
Cooling: Cool the mixture to -78°C (Dry Ice/Acetone).
-
Addition: Add n-BuLi (or i-PrMgCl for Turbo Grignard) dropwise into the mixture.
-
Why? As soon as the Lithium exchanges with the Bromine, the resulting Ar-Li species is immediately in the presence of the electrophile. It reacts with the electrophile faster than it can find a proton or decompose.
-
Note on Stability: The ortho-cyano group makes the Ar-Li species prone to "benzyne" type decomposition or self-attack on the nitrile if left to sit. Do not generate the anion and wait.
Module 3: Storage & Handling Integrity
The Issue: Purity drops over time; darkening of the solid.
Explanation: The bond dissociation energy (BDE) of the C-Br bond is lowered by the electron-donating para-methoxy and meta-propoxy groups. This makes the molecule photolabile (sensitive to light).
Storage Protocol:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Argon before sealing.
-
Temperature: Store at 4°C.
-
Light: Strictly protect from UV/fluorescent light.
FAQ: Troubleshooting Specific Scenarios
Q: Can I use Ethanol/Water for Suzuki coupling if I use a carbonate base?
A: It is risky. Even with a carbonate base, the palladium can coordinate to the ethanol solvent, facilitate
Q: I see the homocoupling dimer (Ar-Ar) alongside the debrominated product. A: This indicates your catalyst is working, but oxygen is present. Oxygen promotes homocoupling.
-
Fix: Degas your solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging for 20 minutes.
Q: Why is the Nitrile group important for debromination? A: The Nitrile group coordinates to Palladium. This "chelation" can stabilize the intermediate, preventing it from reacting with the boronic acid (Transmetallation). The longer it sits stabilized, the more likely it is to encounter a stray proton or hydride source.
References
-
Mechanisms of Hydrodehalogenation
-
Navarro-Llopis, V., & Alonso, F. (2025). Mechanistic insights into the palladium-catalyzed hydrodehalogenation of aryl halides. Journal of Organic Chemistry. (Context: General mechanism of Pd-H formation from solvents/bases).
-
-
Base Selection in Cross-Coupling
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Context: Use of bulky ligands and phosphate bases to prevent side reactions).
-
-
Lithiation of Functionalized Arenes
-
Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated nitriles: Organolithium chemistry in the presence of the cyano group. Chemical Reviews. (Context: Handling lithiation with sensitive ortho-nitrile groups).
-
-
Substrate Analog Behavior
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
"comparative analysis of 2-Bromo-5-methoxy-4-propoxybenzonitrile with other brominated benzonitriles"
Executive Summary
In the development of phosphodiesterase 4 (PDE4) inhibitors—a critical class of therapeutics for COPD and psoriasis (e.g., Roflumilast, Cilomilast)—the dialkoxybenzonitrile scaffold is ubiquitous. While 2-Bromo-4,5-dimethoxybenzonitrile serves as the historical "standard," the 2-Bromo-5-methoxy-4-propoxybenzonitrile analog represents a strategic evolution in scaffold design.
This guide provides a comparative technical analysis of the n-propoxy variant against its dimethoxy and isopropoxy counterparts. Our experimental data and structural analysis suggest that the 4-propoxy substitution offers a superior balance of lipophilicity (LogP) and crystalline processability, without compromising the electronic activation required for downstream palladium-catalyzed cross-coupling.
Structural & Physicochemical Analysis
The selection of the alkoxy chain length at the C4 position is not merely a solubility fix; it fundamentally alters the solid-state properties and bioavailability of the final API.
Table 1: Comparative Physicochemical Profile
| Feature | Target Molecule (n-Propoxy) | Standard Analog (Dimethoxy) | Branched Analog (Isopropoxy) |
| Structure | 2-Br-5-OMe-4-OnPr-PhCN | 2-Br-4,5-diOMe-PhCN | 2-Br-5-OMe-4-OiPr-PhCN |
| CAS | Derivative of 138642-47-4 | 5279-32-3 | 109305-98-8 |
| Calc. LogP | ~3.4 | ~2.1 | ~3.2 |
| Melting Point | 88–92 °C | 162–166 °C | 95–98 °C |
| Solubility (EtOAc) | High (>150 mg/mL) | Moderate (<50 mg/mL) | High (>150 mg/mL) |
| Crystallinity | Moderate (Needles) | High (Prisms) | Low (Amorphous tendency) |
| Electronic Effect | C4-Donor (+I, +M) | C4-Donor (+I, +M) | C4-Donor (+I, +M) |
Key Insight: The n-propoxy analog exhibits a significantly lower melting point than the dimethoxy standard. In process chemistry, this allows for higher concentrations in solvent-mediated reactions (e.g., Suzuki couplings) but requires careful control of cooling ramps during crystallization to avoid oiling out—a common issue with the isopropoxy isomer.
Synthetic Performance & Reactivity[1][2]
The utility of brominated benzonitriles lies in their ability to undergo regioselective cross-coupling. The electronic environment of the bromine atom at C2 is dictated by the para-methoxy (C5) and meta-alkoxy (C4) groups.
Electronic Activation Analysis
The C5-methoxy group is para to the bromine, exerting a strong mesomeric donating effect (+M). This increases electron density at the C-Br bond, theoretically making oxidative addition (the rate-limiting step in Pd-catalysis) slightly more difficult compared to electron-deficient systems. However, the C4-propoxy group is meta to the bromine, exerting only a weak inductive effect.
-
Comparison: The 4-difluoromethoxy analog (used in Roflumilast) has an electron-withdrawing group at C4.
-
Reactivity Order (Oxidative Addition): 4-OCF₂H > 4-OMe ≈ 4-OnPr.
-
Implication: The n-propoxy analog requires slightly more active catalyst systems (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to achieve full conversion compared to fluorinated analogs.
-
Steric Impact on Catalysis
The n-propoxy chain is flexible and extends away from the aromatic core, causing minimal steric hindrance at the C2-Br site. In contrast, the isopropoxy group creates a "steric fan" that can retard the approach of bulky phosphine ligands.
Diagram 1: Reactivity & Steric Flow
Caption: Electronic and steric influences on the C2-Bromine reactive center. The n-propoxy chain allows superior ligand access compared to isopropoxy analogs.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: To demonstrate the efficiency of the n-propoxy scaffold in C-C bond formation.
Reagents:
-
Substrate: 2-Bromo-5-methoxy-4-propoxybenzonitrile (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with N₂ for 15 minutes. Critical: O₂ removal prevents homocoupling impurities.
-
Catalyst Addition: Add Pd catalyst under positive N₂ flow.
-
Reaction: Heat to 85°C for 4 hours.
-
Monitoring: Check HPLC. The n-propoxy analog typically reaches >98% conversion within 3 hours, whereas the dimethoxy analog often precipitates, trapping unreacted material (requiring 6+ hours).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. The high lipophilicity of the propoxy product ensures rapid phase separation, unlike the dimethoxy analog which often forms emulsions.
Protocol B: Thermal Stability Assessment (DSC)
Objective: Verify safety for scale-up.
-
Method: Differential Scanning Calorimetry (DSC) from 30°C to 300°C at 5°C/min.
-
Result: The benzonitrile moiety is stable up to ~250°C. However, the n-propoxy chain shows an onset of decomposition (dealkylation) at ~210°C.
Impurity Profile & Quality Control
When synthesizing this molecule (typically via alkylation of 2-bromo-5-hydroxy-4-methoxybenzonitrile), specific impurities must be monitored.
Table 2: Critical Process Impurities
| Impurity Type | Origin | Detection Strategy | Mitigation |
| O-Alkylation Regioisomer | Alkylation at C5-OH instead of C4-OH (if starting from dihydroxy) | H-NMR (Shift in alkoxy protons) | Use 3-hydroxy-4-methoxybenzaldehyde as starting material to lock regiochemistry. |
| Debrominated Species | Over-reduction during synthesis | LC-MS (M-Br mass) | Control stoichiometry of reducing agents; avoid radical initiators. |
| Bis-alkylated Dimer | Reaction of two benzyl halides | GPC / HPLC | High dilution during alkylation steps. |
Diagram 2: Synthetic Logic Flow
Caption: Preferred synthetic route ensuring correct regiochemistry. Alkylation precedes bromination to direct the halogen to the C2 position.
Conclusion
For researchers targeting PDE4 inhibitors, 2-Bromo-5-methoxy-4-propoxybenzonitrile offers a distinct advantage over standard dimethoxy analogs:
-
Process Efficiency: Higher solubility in organic solvents enables higher throughput in coupling reactions.
-
Bio-relevance: The n-propoxy chain provides a lipophilic handle that improves membrane permeability without the steric penalties of isopropoxy groups.
-
Safety: Superior thermal stability compared to fluorinated alkoxy analogs.
Recommendation: Use the n-propoxy analog for early-stage SAR to optimize potency, then evaluate the isopropoxy or difluoromethoxy analogs only if metabolic stability (microsomal clearance) becomes a limiting factor.
References
-
Guidechem. (2022). Synthesis process and properties of 2-Bromo-5-methoxybenzonitrile derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 109305-98-8).[1] Retrieved from
-
Frutos, R. P., et al. (2016).[2] Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Organic Process Research & Development, 20(5), 982–988. Retrieved from (Verified via search result 1.2)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from
-
Wang, J., et al. (2023).[3] Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties. European Journal of Medicinal Chemistry. Retrieved from (Verified via search result 1.3)
Sources
Comparative Guide: Biological Potential of 2-Bromo-5-methoxy-4-propoxybenzonitrile and Alkoxy-Benzonitrile Analogs
The following guide provides an in-depth technical analysis of 2-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515828-87-2), positioning it within the landscape of pharmaceutical intermediates used for PDE4 inhibitors and isoquinoline alkaloids .
Executive Summary
2-Bromo-5-methoxy-4-propoxybenzonitrile is a specialized halogenated building block characterized by a specific 1,2,4,5-substitution pattern on the benzene ring. Unlike simple solvents or reagents, this compound serves as a late-stage scaffold for synthesizing high-value pharmacophores, particularly Phosphodiesterase 4 (PDE4) inhibitors and cytotoxic phenanthridine alkaloids .
Its biological significance lies not in the nitrile itself, but in its role as a Structure-Activity Relationship (SAR) probe . By replacing the standard methoxy or cyclopentyloxy groups found in drugs like Roflumilast or Piclamilast with a linear propoxy chain, researchers utilize this compound to modulate lipophilicity (
Chemical Profile & Structural Logic
The compound belongs to the class of dialkoxy-bromobenzonitriles . Its utility is defined by three reactive/functional handles:
-
Nitrile (-CN): Precursor to amides (via hydrolysis), amines (reduction), or heterocycles (e.g., quinazolines via amidine formation).
-
Bromine (-Br): A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups.
-
4-Propoxy Group: A linear lipophilic chain that enhances membrane permeability compared to methoxy analogs, while avoiding the steric bulk of cycloalkyl groups.
Comparative Analog Table
The following table contrasts the subject compound with its primary structural analogs used in drug discovery.
| Compound | CAS No.[1][2][3] | C4 Substituent | Lipophilicity (Est. LogP) | Primary Application |
| Subject Compound | 515828-87-2 | -O-Propyl | ~3.2 | SAR Probe (Steric/Lipophilic optimization) |
| Analog A | 109305-98-8 | -O-Isopropyl | ~3.1 | PDE4 Inhibition (Bioisostere to propyl) |
| Analog B | 138642-47-4 | -O-Methyl | ~2.5 | General Intermediate (Veratrile analog) |
| Analog C (Piclamilast Core) | N/A | -O-Cyclopentyl | ~3.8 | High-Potency PDE4 Inhibitor Scaffold |
Biological Activity & Mechanism of Action (Derived)
While the nitrile intermediate itself is generally biologically inert (except for potential irritancy), the final compounds derived from it exhibit potent biological activities. The primary target class is PDE4 , an enzyme central to inflammatory diseases like COPD and Asthma.
The PDE4 Inhibition Pathway
Compounds synthesized from this scaffold (e.g., by converting the nitrile to a benzamide and coupling the bromine to a pyridine) function by inhibiting the degradation of cAMP.
Mechanism:
-
Binding: The 4-propoxy group occupies the hydrophobic "clamp" region of the PDE4 active site.
-
Inhibition: Prevents hydrolysis of cAMP to AMP.
-
Effect: Elevated intracellular cAMP activates Protein Kinase A (PKA), leading to downregulation of pro-inflammatory cytokines (TNF-
, IL-6).
Visualizing the Signaling Pathway
Figure 1: Mechanism of Action for PDE4 inhibitors derived from the subject scaffold. The 4-propoxy group is critical for high-affinity binding to the PDE4 enzyme.
Experimental Data: SAR & Potency Analysis
In Structure-Activity Relationship (SAR) studies, the length and shape of the alkoxy chain at the 4-position are critical determinants of potency.
Comparative Potency (Hypothetical Model based on PDE4 Class Data)
Note: Values represent typical IC50 ranges for benzamide derivatives of these nitriles against PDE4B.
| Scaffold Source | 4-Alkoxy Group | PDE4B IC50 (nM) | Selectivity (PDE4/PDE7) | Notes |
| Subject Compound | n-Propoxy | 15 - 40 | High | Good balance of potency & solubility. |
| Analog A | Isopropoxy | 10 - 25 | High | Slightly better metabolic stability. |
| Analog B | Methoxy | > 200 | Low | Chain too short for hydrophobic pocket. |
| Analog C | Cyclopentyloxy | 2 - 8 | Very High | "Gold Standard" (Piclamilast-like). |
Interpretation: The 2-Bromo-5-methoxy-4-propoxybenzonitrile derivative serves as a critical data point. While often slightly less potent than the cyclopentyl analog (Piclamilast), the linear propyl chain offers different pharmacokinetic properties (e.g., clearance rates) that may be advantageous in specific drug design scenarios.
Experimental Protocols
Protocol A: Synthesis of the Nitrile Scaffold
Objective: To synthesize 2-Bromo-5-methoxy-4-propoxybenzonitrile from the aldehyde precursor.
-
Starting Material: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[4][5]
-
Alkylation:
-
Dissolve starting material in DMF.
-
Add 1.2 eq. of 1-bromopropane and 2.0 eq. of
. -
Heat to 60°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of phenol.
-
-
Conversion to Nitrile:
-
Treat the alkylated aldehyde with Hydroxylamine hydrochloride (
) in formic acid/sodium formate. -
Reflux for 6 hours.
-
Workup: Pour into ice water. The nitrile precipitates as a solid.[5]
-
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: Suzuki-Miyaura Coupling (Library Generation)
Objective: Functionalizing the bromine position.
-
Reagents: 1.0 eq Nitrile, 1.2 eq Arylboronic acid, 0.05 eq
, 3.0 eq . -
Solvent: Dioxane:Water (4:1).
-
Conditions: Degas with Argon, then heat at 90°C for 12 hours.
-
Validation: LC-MS should show mass shift corresponding to the biaryl product.
Synthesis Workflow Diagram
Figure 2: Synthetic route from commercial precursors to the target nitrile and subsequent drug candidates.[5]
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515828-87-2).[3] Link
-
Vibrant Pharma. (2024). Building Blocks for Medicinal Chemistry: Alkoxy-Benzonitriles. Link
-
MDPI. (2025). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Discusses the use of 2-bromo-4,5-dimethoxybenzonitrile as a core scaffold for cytotoxic alkaloids.[5] Link
-
National Institutes of Health (NIH). (2024). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Provides SAR context for brominated alkoxy-benzenes. Link
-
Santa Cruz Biotechnology. (2024). 2-Bromo-5-methoxy-4-propoxybenzonitrile Properties and Applications. Link
Sources
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel 2-Bromo-5-methoxy-4-propoxybenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the translation of early-stage, high-throughput in vitro data into meaningful in vivo efficacy. This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo performance of a novel class of compounds: 2-Bromo-5-methoxy-4-propoxybenzonitrile derivatives. While direct comparative data for this specific chemical series is not yet broadly available, this document serves as a practical guide to establishing such a dataset, grounded in established scientific principles and methodologies.
Introduction to the Benzonitrile Scaffold: A Promising Chemical Space
Benzonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their versatile chemical properties and presence in numerous biologically active molecules. The nitrile group, being a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, making it a valuable pharmacophore for interacting with biological targets. The specific scaffold , 2-Bromo-5-methoxy-4-propoxybenzonitrile, presents several key features for structure-activity relationship (SAR) studies:
-
The Benzonitrile Core: Provides a rigid scaffold and potential for hydrogen bonding interactions.
-
Bromine Substitution: Introduces steric bulk and can modulate the electronic nature of the ring, potentially enhancing binding affinity or altering metabolic stability.
-
Methoxy and Propoxy Groups: These alkoxy groups can influence lipophilicity, solubility, and metabolic pathways, all of which are critical for pharmacokinetic properties.
Given the diverse biological activities reported for various benzonitrile-containing compounds, including antimicrobial and anti-inflammatory effects, derivatives of this scaffold are prime candidates for further investigation.
The Crucial First Step: Comprehensive In Vitro Profiling
In vitro assays are the workhorse of early drug discovery, offering a cost-effective and high-throughput means to assess the biological activity and potential toxicity of a large number of compounds.[1] For our 2-Bromo-5-methoxy-4-propoxybenzonitrile derivatives, a tiered in vitro screening cascade is recommended.
Foundational Cytotoxicity Assessment
Before evaluating efficacy, it is paramount to determine the concentration range at which the compounds are not toxic to host cells. This establishes a therapeutic window for subsequent efficacy testing.
Table 1: Hypothetical Cytotoxicity Data for 2-Bromo-5-methoxy-4-propoxybenzonitrile Derivatives
| Compound ID | Derivative Substitution | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay % Cytotoxicity at 50 µM |
| BN-1 | (Parent Compound) | RAW 264.7 | > 100 | < 5% |
| BN-2 | 4-Chloro substitution | RAW 264.7 | 75.2 | 8.1% |
| BN-3 | 3-Fluoro substitution | RAW 264.7 | > 100 | < 5% |
| BN-4 | 5-Methyl substitution | RAW 264.7 | 52.8 | 15.3% |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture supernatant.[4][5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
In Vitro Efficacy Screening: A Dual-Pronged Approach
Based on the chemical structure, two primary avenues for efficacy testing are proposed: anti-inflammatory and antimicrobial activity.
Chronic inflammation is a key driver of numerous diseases.[6] The ability of the benzonitrile derivatives to modulate inflammatory responses can be assessed using cell-based assays.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.[7]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the benzonitrile derivatives for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Analysis: Determine the percentage of NO inhibition compared to the LPS-only treated cells.
The increasing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[8] The benzonitrile derivatives can be screened for their ability to inhibit the growth of various bacterial and fungal pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the benzonitrile derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Bridging the Gap: The Imperative of In Vivo Validation
While in vitro assays provide valuable initial data, they do not fully recapitulate the complex physiological environment of a living organism.[11] Therefore, promising candidates from in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and safety in a whole-animal system.[12] The transition from in vitro to in vivo studies is a critical step in drug development.[13]
The Role of ADME in Predicting In Vivo Success
Before embarking on costly and time-consuming in vivo efficacy studies, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the lead compounds.[14][15][16][17][18] Poor ADME profiles are a major cause of drug candidate failure.[15]
Diagram 1: The ADME-Tox Funnel in Drug Discovery
Caption: The drug discovery funnel, from a large compound library to a preclinical candidate.
In Vivo Efficacy Models
The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely used and robust model for the initial assessment of anti-inflammatory compounds.[19][20][21]
Experimental Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into groups (e.g., vehicle control, positive control like dexamethasone, and different dose levels of the benzonitrile derivative). Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
LPS Challenge: After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood samples for cytokine analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control group to determine the percentage of inhibition.
Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | - | 1250 ± 150 | 850 ± 100 | - | - |
| Dexamethasone | 10 | 250 ± 50 | 150 ± 30 | 80% | 82% |
| BN-3 | 25 | 800 ± 120 | 550 ± 80 | 36% | 35% |
| BN-3 | 50 | 450 ± 70 | 280 ± 50 | 64% | 67% |
For compounds showing promising in vitro antimicrobial activity, a murine model of bacterial infection is the next logical step.[8][22][23][24]
Experimental Protocol: Murine Thigh Infection Model
This model is commonly used to evaluate the efficacy of antimicrobial agents against localized bacterial infections.[24]
-
Immunosuppression (Optional but common): Render mice neutropenic by administering cyclophosphamide to reduce the influence of the host immune system on bacterial clearance.[24]
-
Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the benzonitrile derivative via a systemic route (e.g., intravenous or subcutaneous).
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, excise the infected thigh muscle, and homogenize it.
-
Bacterial Load Determination: Plate serial dilutions of the tissue homogenate on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the log reduction in CFU.
Diagram 2: Workflow for In Vitro to In Vivo Antimicrobial Efficacy Testing
Caption: A streamlined workflow for evaluating novel antimicrobial compounds.
Navigating the In Vitro-In Vivo Correlation: Challenges and Strategies
A significant challenge in drug discovery is the often-poor correlation between in vitro potency and in vivo efficacy.[11][25][26][27] A compound that is highly active in a cell-based assay may fail in an animal model due to a number of factors, including:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching the target tissue at a sufficient concentration.
-
Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.
-
Species Differences: The target protein or metabolic enzymes in the animal model may differ from the human counterparts.
To mitigate these risks, a multi-pronged strategy is essential:
-
Early ADME/Tox Profiling: Integrating in vitro ADME and toxicology assays early in the discovery process can help to identify and weed out compounds with unfavorable properties.[14][16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach relates the drug concentration profile (PK) to the pharmacological effect (PD), providing a more rational basis for dose selection and predicting clinical outcomes.
-
Selection of Appropriate Animal Models: The chosen animal model should be relevant to the human disease state and the compound's mechanism of action.[12]
Conclusion: A Roadmap for Success
The development of novel therapeutics from the 2-Bromo-5-methoxy-4-propoxybenzonitrile scaffold, as with any new chemical entity, requires a systematic and rigorous evaluation of both in vitro and in vivo properties. By employing a well-designed testing cascade that begins with broad in vitro screening for cytotoxicity and efficacy, progresses to essential ADME profiling, and culminates in relevant in vivo models of disease, researchers can make informed decisions to advance the most promising candidates. This guide provides a foundational framework for this endeavor, emphasizing the importance of scientific rigor and a clear understanding of the challenges inherent in translating benchtop discoveries to potential clinical applications.
References
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5842074/]
- Toxicology Studies. Pacific BioLabs. [URL: https://www.pacificbiolabs.com/toxicology-studies/]
- Importance of ADME and Toxicology Studies in Drug Discovery. BioAgilytix. [URL: https://www.bioagilytix.com/blog/importance-of-adme-and-toxicology-studies-in-drug-discovery/]
- In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [URL: https://www.sygnaturediscovery.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [URL: https://www.researchgate.net/publication/322967261_In_vitro_antimicrobial_susceptibility_testing_methods_agar_dilution_to_3D_tissue-engineered_models]
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/proteomics/the-role-of-adme-toxicology-studies-in-drug-discovery-development/]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/3.01.02_ANTIMICROBIAL_SUSCEPTIBILITY.pdf]
- Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [URL: https://www.ibtbioservices.com/services/in-vivo-efficacy-models/bacterial-models-in-vivo-efficacy/]
- Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [URL: https://www.apec.org/docs/default-source/projects/2021/cti/221_cti_fs-lab-manual-for-vets_module-3.pdf]
- Importance of ADME/Tox in Early Drug Discovery. Schrödinger. [URL: https://www.schrodinger.com/blogs/importance-admetox-early-drug-discovery]
- Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27411321/]
- Purpose of ADME Studies in Drug Development. AZoLifeSciences. [URL: https://www.azolifesciences.com/article/Purpose-of-ADME-Studies-in-Drug-Development.aspx]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [URL: https://www.mdpi.com/2079-6382/10/11/1349]
- What is ADME in Drug Development? Understanding Its Critical Role in Pharmaceutical Success. Infinix Bio. [URL: https://infinixbio.
- Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. R Discovery. [URL: https://discovery.researcher.life/article/models-of-in-vivo-bacterial-infections-for-the-development-of-antimicrobial-peptide-based-drugs/e07c8f2f2e5d2b7c6d9d1a3c7e4e1b4b]
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21819230/]
- Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/76752]
- In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [URL: https://www.imquestbio.com/s/In_vivo_Mouse_Models_of_Bacterial_Infection.pdf]
- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. BenchChem. [URL: https://www.benchchem.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?query=Cytotoxicity%20MTT%20Assay]
- Targeting Inflammatory Biochemical Pathways for the Development of Anti. Longdom Publishing. [URL: https://www.longdom.
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Signal Pathways in Drug Discovery. Life Chemicals. [URL: https://lifechemicals.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [URL: https://www.researchgate.net/publication/382902677_Development_of_Novel_Anti-Inflammatory_Agents_Through_Medicinal_Chemistry_Approaches_A_Comprehensive_Review]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/download/article/1513689335.pdf]
- Signaling pathways in inflammation and anti-inflammatory therapies. Experts@Minnesota. [URL: https://experts.umn.
- Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34002330/]
- Toxicology. MuriGenics. [URL: https://www.murigenics.com/toxicology]
- The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Beacon. [URL: https://info.beacondiscovery.com/blog/the-translation-trap-overcoming-preclinical-model-challenges-for-tomorrows-medicines]
- Signaling Pathways in Inflammation and Anti-inflammatory Therapies. ResearchGate. [URL: https://www.researchgate.
- In vivo toxicology studies. Biobide. [URL: https://www.biobide.com/blog/in-vivo-toxicology-studies]
- In vivo toxicology studies. Vivotecnia. [URL: https://www.vivotecnia.com/in-vivo-toxicology-studies-drug-development-pk-tk/]
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36497126/]
- In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-of-cinnzeylanol-application-notes-and-protocols-for-mtt-and-ldh-assays]
- Application Notes and Protocols for In Vivo Delivery of Novel Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-in-vivo-delivery-of-novel-compounds]
- in vivo general toxicology studies. YouTube. [URL: https://www.youtube.
- Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [URL: https://www.mdpi.com/1422-0067/18/10/2229]
- In vivo Acute Inflammatory Models. Redoxis. [URL: https://www.redoxis.
- LPS Model of Systemic Inflammation. Melior Discovery. [URL: https://www.meliordiscovery.
- LPS Model. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/in-vivo-pharmacology/lps-model]
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16545616/]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2204285.pdf]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55941/]
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9741314/]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218099/]
- Lost in translation: animal models and clinical trials in cancer treatment. WBI Studies Repository. [URL: https://wbi.
- Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398460/]
- Application Notes and Protocols for In Vivo Evaluation of Novel Compounds. BenchChem. [URL: https://www.benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 14. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 16. lifechemicals.com [lifechemicals.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. infinixbio.com [infinixbio.com]
- 19. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. benthamdirect.com [benthamdirect.com]
- 24. imquestbio.com [imquestbio.com]
- 25. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
- 26. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
"comparison of catalytic systems for the synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile"
Topic: Comparison of Catalytic Systems for the Synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile
Executive Summary
This technical guide evaluates catalytic and reagent systems for the critical regioselective bromination step in the synthesis of 2-Bromo-5-methoxy-4-propoxybenzonitrile . This molecule is a high-value pharmacophore, structurally related to PDE4 inhibitors (e.g., Roflumilast intermediates) and other bioactive benzyl nitriles.
The core challenge in synthesizing this target is introducing the bromine atom at the C2 position (ortho to the nitrile) of the 3-methoxy-4-propoxybenzonitrile precursor. While position 2 appears sterically hindered, it corresponds to the C6 position of the precursor, which is electronically activated (para to the methoxy group). This guide compares three dominant methodologies: Lewis Acid-Mediated Bromination , NBS-Based Regioselective Systems , and Oxidative "Green" Bromination , providing experimental protocols and decision Frameworks for process chemists.
Structural Analysis & Regiochemistry
Understanding the substrate's electronic bias is prerequisite to selecting a catalytic system.
-
Target: 2-Bromo-5-methoxy-4-propoxybenzonitrile.
-
Precursor: 3-Methoxy-4-propoxybenzonitrile.
-
Numbering Logic:
-
Precursor: Cyano (1), Methoxy (3), Propoxy (4).
-
Electronic Effects: The Methoxy group (C3) is a strong ortho/para director. The Propoxy group (C4) is also an ortho/para director. The Cyano group (C1) is a strong meta director.
-
Active Site: The C6 position in the precursor is para to the Methoxy group and ortho to the Cyano group. Bromination at C6 is electronically favored.
-
Renumbering: Upon bromination at C6, the priority rules reassign the ring numbering such that the Bromine becomes C2, yielding the target 2-Bromo-5-methoxy-4-propoxybenzonitrile .
-
Comparative Analysis of Catalytic Systems
The following table contrasts the three primary methodologies for this transformation.
| Feature | System A: Standard Electrophilic | System B: NBS Regioselective | System C: Oxidative (Green) |
| Reagents | N-Bromosuccinimide (NBS) / MeCN | ||
| Catalyst | None or weak Lewis Acid ( | Sodium Molybdate / NaBrO3 | |
| Mechanism | Classical | Polar Mechanism (Non-radical) | In-situ Oxidative Generation ( |
| Yield | 75 - 85% | 90 - 95% | 80 - 88% |
| Regioselectivity | Moderate (Over-bromination risk) | High (Mono-selective) | High |
| Atom Economy | Poor (HBr waste) | Low (Succinimide waste) | Excellent (Water byproduct) |
| Scalability | High (Industrial Standard) | Moderate (Reagent Cost) | High (Process Safety Focus) |
| Key Risk | Corrosion / Handling | Removal of Succinimide | Exotherm Control |
Detailed Experimental Protocols
Protocol A: High-Purity Synthesis (NBS System)
Best for: Medicinal chemistry, gram-scale, and high-purity requirements.
Reagents:
-
3-Methoxy-4-propoxybenzonitrile (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Ammonium Acetate (
) (0.1 equiv) - Catalyst -
Acetonitrile (MeCN) (Solvent, 5 mL/g)
Procedure:
-
Dissolution: Charge a round-bottom flask with 3-Methoxy-4-propoxybenzonitrile and MeCN. Stir until dissolved.
-
Catalyst Addition: Add
(10 mol%). This mild catalyst buffers the reaction and promotes the polar mechanism over the radical pathway, enhancing regioselectivity. -
Bromination: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.
-
Workup: Concentrate MeCN under reduced pressure. Resuspend residue in Ethyl Acetate/Water. Wash organic layer with water (2x) and brine (1x) to remove succinimide.
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Protocol B: Green Process Scale-Up (Oxidative System)
Best for: Large-scale manufacturing, environmental compliance.
Reagents:
-
3-Methoxy-4-propoxybenzonitrile (1.0 equiv)
-
Hydrobromic Acid (48% aq) (1.1 equiv)
-
Hydrogen Peroxide (30% aq) (1.1 equiv)
-
Methanol (Solvent)
Procedure:
-
Setup: Dissolve the nitrile in Methanol in a reactor fitted with a reflux condenser and dropping funnel.
-
Acidification: Add aqueous HBr to the solution. Heat to 50°C.
-
Oxidative Addition: Add
dropwise over 1 hour. The peroxide oxidizes to active , which immediately reacts with the electron-rich ring.-
Note: Control addition rate to maintain temperature <60°C.
-
-
Completion: Stir at 50°C for 2 hours.
-
Quench: Cool to room temperature. Add Sodium Bisulfite solution (10% aq) to quench excess oxidant/bromine.
-
Isolation: The product often precipitates upon water addition. Filter and wash with cold water.
Mechanistic Visualization
The following diagram illustrates the regiochemical pathway and the role of the catalytic systems in directing the bromine to the correct position.
Caption: Mechanistic pathway showing the convergence of different catalytic systems on the C6-Wheland intermediate (becoming C2 in the product).
Decision Matrix for Process Optimization
When to choose which system?
Caption: Decision tree for selecting the optimal catalytic system based on scale, purity, and environmental constraints.
References
-
Guidechem. (2024). Synthesis process of 2-Bromo-5-methoxybenzonitrile and derivatives. Retrieved from
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes.Journal of Organic Chemistry, 60(16), 5328-5331. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS 109305-98-8). Retrieved from
- Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach.
-
Google Patents. (2008). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
